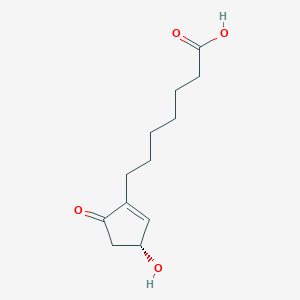
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid
Vue d'ensemble
Description
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chemical compound with the molecular formula C12H18O4. It is known for its unique structure, which includes a cyclopentenone ring fused with a heptanoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves the following steps:
Cyclopentenone Formation: The initial step involves the formation of the cyclopentenone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chain Extension: The heptanoic acid chain is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-[(3R)-3-Keto-5-oxocyclopent-1-en-1-yl]heptanoic acid.
Reduction: Formation of 7-[(3R)-3-Hydroxy-5-hydroxycyclopent-1-en-1-yl]heptanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]octanoic acid
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]hexanoic acid
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]pentanoic acid
Uniqueness
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific chain length and the presence of both hydroxyl and carbonyl functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1 |
Clé InChI |
IXOFUWJRSYPKSX-JTQLQIEISA-N |
SMILES isomérique |
C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O |
SMILES canonique |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













